![molecular formula C8H13NO2 B2996450 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid CAS No. 1251286-12-0](/img/structure/B2996450.png)
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is 1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Ethylene Precursor in Plant Physiology
ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC .
Independent Growth Regulator
In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
Thermotolerance Regulator
ACC, the direct precursor of the plant hormone ethylene, has been found to regulate thermotolerance . In a study, the application of ACC was found to alleviate the negative effects of heat stress on the marine red alga Neopyropia yezoensis .
Enhancer of Antioxidant Defense Systems
ACC has been found to increase the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration . This suggests ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
Role in the Incorporation of Cyclobutane Ring
A study has mentioned the incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) into the GNM scaffold to produce a GNM analogue with a cyclobutane ring at C-17 . This provides new insights into ACC .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is a potent agonist at the nmda-associated glycine site .
Mode of Action
Based on its structural similarity to acc, it might interact with its targets in a similar manner .
Biochemical Pathways
ACC, a structurally similar compound, is involved in the ethylene biosynthesis pathway in plants . It’s synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid .
properties
IUPAC Name |
1-(cyclopropylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZRRDWPNYJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid |
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